

Spectroscopic Analysis of rac-Methyl Efavirenz: A Technical Overview

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Compound of Interest		
Compound Name:	rac Methyl Efavirenz	
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This technical guide provides a summary of the available spectroscopic information for racemic Methyl Efavirenz (rac-Methyl Efavirenz), a known impurity and synthetic intermediate of the non-nucleoside reverse transcriptase inhibitor, Efavirenz. A comprehensive analysis of spectroscopic data is crucial for the identification, quantification, and quality control of this compound in pharmaceutical settings.

Chemical Identity:

 Systematic Name: (±)-6-chloro-4-(2-methylcyclopropylethynyl)-4-(trifluoromethyl)-1,4dihydro-2H-3,1-benzoxazin-2-one

CAS Number: 353270-76-5

Molecular Formula: C15H11ClF3NO2

• Molecular Weight: 329.70 g/mol

While specific, experimentally-derived spectroscopic data for rac-Methyl Efavirenz is not publicly available in spectral databases or scientific literature, this guide outlines the expected spectral characteristics based on its chemical structure and provides general experimental protocols for acquiring such data.



Spectroscopic Data Summary

Acquiring detailed, validated spectroscopic data for rac-Methyl Efavirenz typically requires direct purchase of a reference standard from a certified supplier who would provide a comprehensive Certificate of Analysis with the corresponding spectra. However, based on the known structure, the anticipated data is summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for rac-

Methyl Efavirenz

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 9.0 - 10.0	br s	1H	N-H (carbamate)
~ 7.0 - 7.5	m	3H	Aromatic protons
~ 1.0 - 1.5	m	1H	Cyclopropyl CH
~ 0.5 - 1.0	m	2H	Cyclopropyl CH₂
~ 1.2	d	3Н	Methyl group (CH₃)

Predicted data based on chemical structure and typical values for similar functional groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for rac-

Methyl Efavirenz

Chemical Shift (δ) ppm	Assignment
~ 150	C=O (carbamate)
~ 120 - 140	Aromatic carbons & C=C
~ 123 (q)	CF₃
~ 80 - 90	Quaternary carbon C(CF₃)
~ 70 - 80	Alkyne carbons
~ 10 - 20	Cyclopropyl & Methyl carbons



Predicted data based on chemical structure and typical values for similar functional groups.

Table 3: Anticipated IR Absorption Bands for rac-Methyl

Efavirenz

Wavenumber (cm ⁻¹)	Functional Group
~ 3200	N-H stretch (carbamate)
~ 2200	C≡C stretch (alkyne)
~ 1750	C=O stretch (carbamate)
~ 1600, 1480	Aromatic C=C stretch
~ 1100 - 1300	C-F stretch (trifluoromethyl)

Table 4: Expected Mass Spectrometry Fragmentation for

rac-Methyl Efavirenz

m/z	Interpretation
329/331	[M] ⁺ , Molecular ion peak (with ³⁵ Cl/ ³⁷ Cl isotope pattern)
[M-CF ₃] ⁺	Loss of trifluoromethyl group
Further fragmentation	Cleavage of the cyclopropyl and benzoxazinone rings

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like rac-Methyl Efavirenz.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of rac-Methyl Efavirenz in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).



- ¹H NMR Acquisition:
 - Acquire a proton spectrum using a standard pulse sequence.
 - Set a spectral width of approximately 16 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ¹³C NMR Acquisition:
 - Acquire a carbon spectrum using a proton-decoupled pulse sequence.
 - Set a spectral width of approximately 250 ppm.
 - A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of rac-Methyl Efavirenz with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.



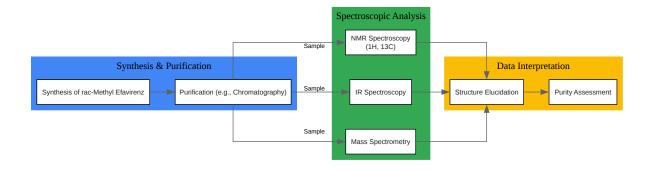
• The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Acquire the mass spectrum, ensuring to observe the molecular ion and characteristic fragment ions.

Mandatory Visualizations

As no specific signaling pathways are directly associated with rac-Methyl Efavirenz as an impurity, a generalized experimental workflow for its characterization is presented below.



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Caption: Experimental workflow for the synthesis and spectroscopic characterization of rac-Methyl Efavirenz.

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